N-(1,3,4-thiadiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3,4-thiadiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound that features a thiadiazole ring and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,4-thiadiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanamide typically involves the formation of the thiadiazole ring followed by the introduction of the trifluoromethylphenyl group. Common synthetic routes may include:
Cyclization reactions: Formation of the thiadiazole ring from appropriate precursors such as thiosemicarbazides.
Amidation reactions: Coupling of the thiadiazole intermediate with 4-(trifluoromethyl)benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3,4-thiadiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thiadiazole ring to sulfoxides or sulfones.
Reduction: Reduction of the amide group to amines.
Substitution: Electrophilic or nucleophilic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3,4-thiadiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
N-(1,3,4-thiadiazol-2-yl)-3-phenylpropanamide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
N-(1,3,4-thiadiazol-2-yl)-3-[4-methylphenyl]propanamide: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in N-(1,3,4-thiadiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanamide imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10F3N3OS |
---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C12H10F3N3OS/c13-12(14,15)9-4-1-8(2-5-9)3-6-10(19)17-11-18-16-7-20-11/h1-2,4-5,7H,3,6H2,(H,17,18,19) |
InChI Key |
GPPIRHGIZYYKLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NC2=NN=CS2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.